molecular formula C7H8N2 B578876 (2Z,7Z)-6H-1,5-diazonine CAS No. 16775-88-5

(2Z,7Z)-6H-1,5-diazonine

Cat. No.: B578876
CAS No.: 16775-88-5
M. Wt: 120.155
InChI Key: RFZFJIUNYBYILC-INMIVZANSA-N
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Description

(2Z,7Z)-6H-1,5-diazonine is a nine-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 5, with conjugated double bonds at C2–C3 and C7–C6. These compounds share functional groups (e.g., hydrazine derivatives, aromatic aldehydes) and synthetic methodologies, enabling insights into their physicochemical and spectral properties .

Properties

CAS No.

16775-88-5

Molecular Formula

C7H8N2

Molecular Weight

120.155

IUPAC Name

(2Z,7Z)-6H-1,5-diazonine

InChI

InChI=1S/C7H8N2/c1-2-5-9-7-3-6-8-4-1/h1-4,6-7H,5H2/b2-1-,6-3-,8-4?,9-7?

InChI Key

RFZFJIUNYBYILC-INMIVZANSA-N

SMILES

C1C=CC=NC=CC=N1

Synonyms

6H-1,5-Diazonine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,7Z)-6H-1,5-diazonine typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bonds. One common method involves the partial hydrogenation of precursor compounds, followed by selective isomerization to obtain the (2Z,7Z) configuration . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the stability of the compound during synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2Z,7Z)-6H-1,5-diazonine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Heterocycles

Core Structural Differences

  • Benzodithiazines: Six-membered rings fused with a benzene ring, containing two sulfur atoms (as sulfone groups, SO₂) and two nitrogen atoms. Example: 6-chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine ().
  • Thiazolo-Pyrimidines: Fused bicyclic systems (e.g., thiazolo[3,2-a]pyrimidine) with sulfur and nitrogen atoms. Example: (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ().
  • 1,2,5-Oxadiazines : Six-membered rings with oxygen and nitrogen atoms. Synthesized via cyclization of hydrazones ().

Spectral Properties

Infrared (IR) Spectroscopy
  • Benzodithiazines : Distinct SO₂ stretches at 1330–1160 cm⁻¹ and C=N stretches at 1605–1615 cm⁻¹ ().
  • Thiazolo-Pyrimidines : Strong CN stretches at ~2219 cm⁻¹ and C=O peaks at 1715 cm⁻¹ ().
Nuclear Magnetic Resonance (NMR)
  • Benzodithiazines :
    • 1H-NMR : Aromatic protons at δ 6.37–8.40 ppm; methyl groups (N-CH₃) at δ 3.60–3.69 ppm ().
    • 13C-NMR : Quaternary carbons (C=N) at 165–166 ppm; sulfone-associated carbons at 130–138 ppm ().
  • Thiazolo-Pyrimidines: 1H-NMR: Furan protons at δ 6.28–7.41 ppm; =CH signals at δ 7.94–8.01 ppm (). 13C-NMR: Cyano carbons (CN) at 98–117 ppm; carbonyls (C=O) at 165–171 ppm ().

Thermal Stability

  • Benzodithiazines : High thermal stability, with decomposition points >300°C (e.g., compound 7: mp 314–315°C dec.) .
  • Thiazolo-Pyrimidines : Moderate stability (mp 213–246°C) .

Functional Group Influence on Reactivity

  • Hydroxy and Methoxy Groups : In benzodithiazines, electron-donating groups (e.g., 2,5-dihydroxybenzylidene) enhance solubility and hydrogen-bonding interactions, reflected in broad OH IR stretches (~3320–3485 cm⁻¹) .
  • Cyano Groups: In thiazolo-pyrimidines, electron-withdrawing CN groups increase electrophilicity, aiding in cyclization reactions .
  • Sulfone Groups : In benzodithiazines, SO₂ groups contribute to high melting points and stabilize negative charges, enhancing metabolic resistance .

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